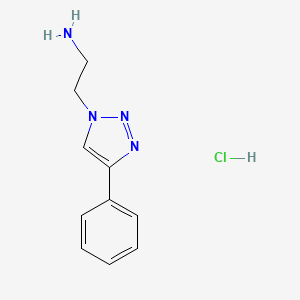
2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride
描述
2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN4 and its molecular weight is 224.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride (CAS No. 1101852-29-2) is a compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific triazole derivative, focusing on its antibacterial and anticancer properties.
- Molecular Formula : C₁₀H₁₂ClN₄
- Molecular Weight : 188.23 g/mol
- CAS Number : 1101852-29-2
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The effectiveness of the compound can be measured by its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of the compound that inhibits bacterial growth. Below is a summary table of MIC values for different bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
| Proteus mirabilis | Not Tested |
| Pseudomonas aeruginosa | Not Tested |
These values suggest that the compound has moderate antibacterial effects, particularly against Staphylococcus aureus, which is a common Gram-positive pathogen.
Anticancer Activity
In addition to its antibacterial properties, triazole derivatives have shown promise in cancer treatment. Recent studies have indicated that this compound may possess anticancer activity against various human cancer cell lines.
Case Studies
One study evaluated the compound's effectiveness against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Significant apoptosis observed |
| MCF7 (Breast Cancer) | 10.0 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Lower sensitivity |
The IC₅₀ value represents the concentration required to inhibit cell growth by 50%. The results indicate that this triazole derivative could induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.
The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes such as:
- Inhibition of DNA Synthesis : Triazoles may disrupt DNA replication in bacteria and cancer cells.
- Apoptosis Induction : The compound can trigger programmed cell death in malignant cells.
- Cell Membrane Disruption : It may affect the integrity of bacterial membranes leading to cell lysis.
属性
IUPAC Name |
2-(4-phenyltriazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-6-7-14-8-10(12-13-14)9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJXWXSPIVOCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















